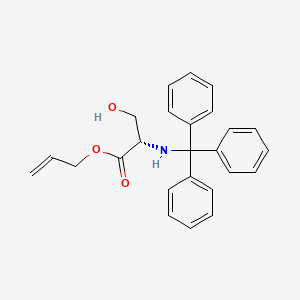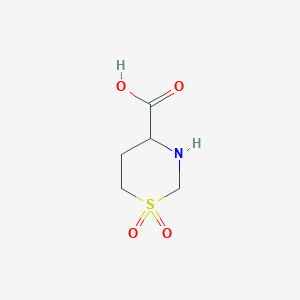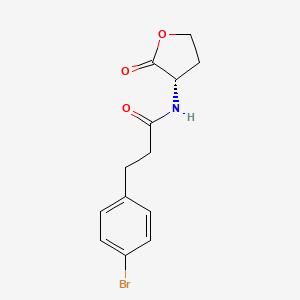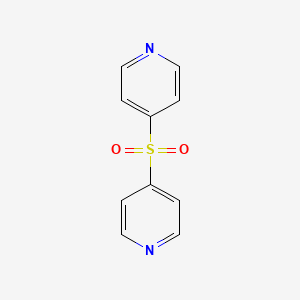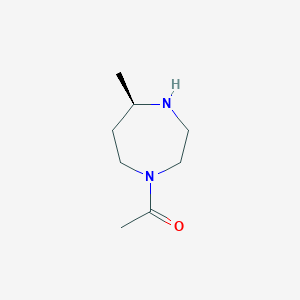
(R)-1-(5-Methyl-1,4-diazepan-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(5-Methyl-1,4-diazepan-1-yl)ethan-1-one is a chiral compound belonging to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Methyl-1,4-diazepan-1-yl)ethan-1-one typically involves the following steps:
Formation of the diazepane ring: This can be achieved through cyclization reactions involving appropriate diamines and carbonyl compounds.
Introduction of the methyl group: Methylation can be performed using methylating agents such as methyl iodide or dimethyl sulfate.
Chiral resolution: The enantiomeric purity can be achieved through chiral resolution techniques or asymmetric synthesis.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of complex molecules: The compound can be used as a building block in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Enzyme inhibition: The compound may act as an inhibitor for specific enzymes.
Receptor binding: It can bind to certain receptors, influencing biological pathways.
Medicine
Drug development:
Therapeutic agents: It may exhibit therapeutic properties for treating certain conditions.
Industry
Material science: The compound can be used in the development of new materials with unique properties.
Chemical manufacturing: It may serve as an intermediate in the production of various chemicals.
Wirkmechanismus
The mechanism of action of ®-1-(5-Methyl-1,4-diazepan-1-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to specific biological effects. The pathways involved depend on the specific targets and the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diazepane: A parent compound with a similar structure but lacking the methyl group.
1,4-Benzodiazepine: A related compound with a benzene ring fused to the diazepane ring.
1,4-Oxazepane: A similar compound with an oxygen atom replacing one of the nitrogen atoms.
Uniqueness
®-1-(5-Methyl-1,4-diazepan-1-yl)ethan-1-one is unique due to its specific chiral configuration and the presence of the methyl group, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C8H16N2O |
|---|---|
Molekulargewicht |
156.23 g/mol |
IUPAC-Name |
1-[(5R)-5-methyl-1,4-diazepan-1-yl]ethanone |
InChI |
InChI=1S/C8H16N2O/c1-7-3-5-10(8(2)11)6-4-9-7/h7,9H,3-6H2,1-2H3/t7-/m1/s1 |
InChI-Schlüssel |
GQZRNFWMSQVMBJ-SSDOTTSWSA-N |
Isomerische SMILES |
C[C@@H]1CCN(CCN1)C(=O)C |
Kanonische SMILES |
CC1CCN(CCN1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


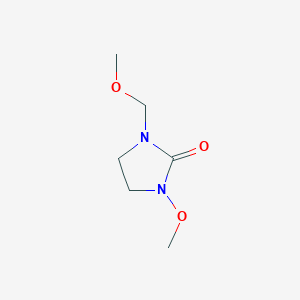
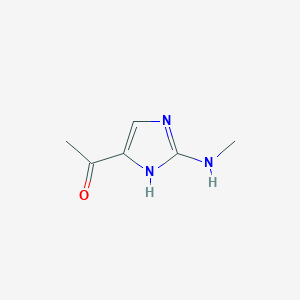
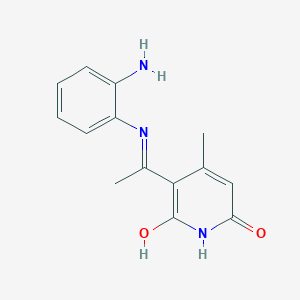
![2-Ethynylbenzo[d]oxazole](/img/structure/B12829992.png)
![N,N,2-trimethyl-1H-benzo[d]imidazol-4-amine](/img/structure/B12830011.png)

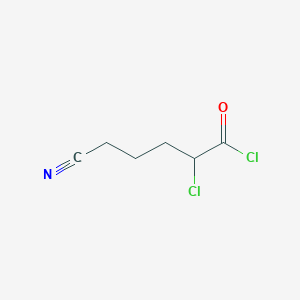
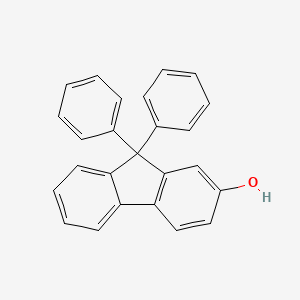
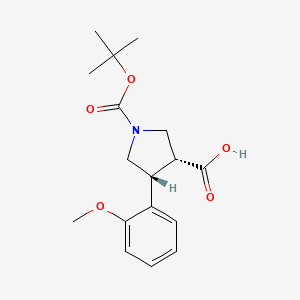
![(1R,6S,8R)-3-Azabicyclo[4.2.0]octane-8-carboxylic acid](/img/structure/B12830031.png)
